3-Carbazol-9-ylpropane-1,2-diol

Description

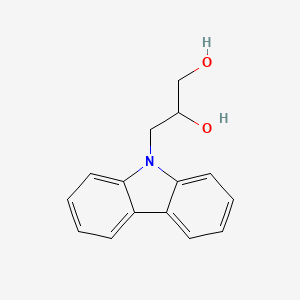

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-carbazol-9-ylpropane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-10-11(18)9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,17-18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXSVTXDTSELFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384336 | |

| Record name | 3-carbazol-9-ylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25557-79-3 | |

| Record name | 3-(9H-Carbazol-9-yl)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25557-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-carbazol-9-ylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Analysis of the Crystal Structure of 3-(9H-Carbazol-9-yl)propan-1-ol, a Close Analog of 3-Carbazol-9-ylpropane-1,2-diol

This whitepaper is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the crystallographic data, experimental methodologies, and structural features of 3-(9H-Carbazol-9-yl)propan-1-ol.

Data Presentation: Crystallographic and Refinement Data

The crystal structure of 3-(9H-Carbazol-9-yl)propan-1-ol (C₁₅H₁₅NO) was determined by single-crystal X-ray diffraction.[1][2][3] The compound crystallizes in a monoclinic system. A summary of the key crystallographic data and refinement parameters is presented in the tables below.

Table 1: Crystal Data for 3-(9H-Carbazol-9-yl)propan-1-ol [1]

| Parameter | Value |

| Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.2930 (6) |

| b (Å) | 12.5935 (16) |

| c (Å) | 17.954 (2) |

| β (°) | 97.778 (6) |

| Volume (ų) | 1185.8 (3) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.08 |

| Crystal Size (mm) | 0.32 × 0.20 × 0.18 |

Table 2: Data Collection and Refinement Details for 3-(9H-Carbazol-9-yl)propan-1-ol [1]

| Parameter | Value |

| Diffractometer | Bruker APEXII CCD |

| Measured Reflections | 8147 |

| Independent Reflections | 2721 |

| Reflections with I > 2σ(I) | 1566 |

| R_int | 0.041 |

| R[F² > 2σ(F²)] | 0.055 |

| wR(F²) | 0.142 |

| Goodness-of-fit (S) | 0.97 |

| Parameters | 162 |

| Restraints | 1 |

| Δρ_max (e Å⁻³) | 0.16 |

| Δρ_min (e Å⁻³) | -0.21 |

Structural Insights

The tricyclic carbazole core of the molecule is nearly planar, with a dihedral angle of 2.25 (2)° between the two outer benzene rings.[1][2][3] The propanol side chain attached to the nitrogen atom of the carbazole ring exhibits a gauche conformation, with a C—C—C—O torsion angle of -60.5 (2)°.[1][2][3] The crystal packing is stabilized by O—H···O hydrogen bonds, which link the molecules into chains along the a-axis.[1][2] Notably, the oxygen-bonded hydrogen atom is disordered over two sites with equal occupancy.[1][2][3]

Experimental Protocols

Synthesis and Crystallization

The synthesis of 3-(9H-Carbazol-9-yl)propan-1-ol involves the reaction of carbazole with a suitable propanol derivative. While the specific synthesis details for this compound are not extensively described in the provided search results, a general approach can be inferred. Typically, N-alkylation of carbazole is achieved by reacting its potassium salt with an appropriate haloalkane in a polar aprotic solvent.

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a chloroform solution.[2]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation.[1] The data collection was performed at 298 K. A multi-scan absorption correction was applied using SADABS.[1]

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1][2] Hydrogen atoms were treated with a mixture of independent and constrained refinement.[1] The molecular graphics were generated using ORTEP-3.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of 3-(9H-Carbazol-9-yl)propan-1-ol.

Intermolecular Interactions

The crystal packing of 3-(9H-Carbazol-9-yl)propan-1-ol is primarily governed by hydrogen bonding, leading to the formation of molecular chains.

References

Spectroscopic and Structural Elucidation of 3-Carbazol-9-ylpropane-1,2-diol: A Technical Overview

This technical guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Carbazol-9-ylpropane-1,2-diol. The information herein is intended for researchers, scientists, and professionals in drug development, offering a foundational spectroscopic profile of the compound. The guide also outlines detailed experimental protocols for acquiring such data and visualizes the general workflow of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of analogous compounds, including 3-(9H-carbazol-9-yl)propan-1-ol and propane-1,2-diol.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1', H-1'' | ~3.4 - 3.6 | m | |

| H-2' | ~3.8 - 4.0 | m | |

| H-3', H-3'' | ~4.3 - 4.5 | m | |

| OH (x2) | Broad singlet | ||

| H-4, H-5 | ~7.5 | d | ~8.0 |

| H-3, H-6 | ~7.2 | t | ~7.5 |

| H-2, H-7 | ~7.4 | t | ~7.5 |

| H-1, H-8 | ~8.1 | d | ~7.8 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~68 - 70 |

| C-2' | ~70 - 72 |

| C-3' | ~45 - 47 |

| C-4a, C-4b | ~123 - 125 |

| C-1, C-8 | ~109 - 111 |

| C-4, C-5 | ~120 - 122 |

| C-2, C-7 | ~119 - 121 |

| C-3, C-6 | ~126 - 128 |

| C-8a, C-9a | ~140 - 142 |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-3200 | O-H | Broad, strong absorption due to hydrogen-bonded hydroxyl groups |

| 3100-3000 | C-H (aromatic) | Stretching vibrations of C-H bonds in the carbazole ring |

| 2950-2850 | C-H (aliphatic) | Stretching vibrations of C-H bonds in the propane chain |

| 1600-1450 | C=C (aromatic) | Ring stretching vibrations of the carbazole moiety |

| ~1100 | C-O | Stretching vibration of the alcohol C-O bonds |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| ~241 | [M]⁺ | Predicted molecular ion for C₁₅H₁₅NO₂ |

| ~223 | [M - H₂O]⁺ | Loss of a water molecule |

| ~210 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of a hydroxymethyl radical |

| 180 | [C₁₂H₈N-CH₂]⁺ | Fragmentation of the side chain |

| 167 | [C₁₂H₉N]⁺ | Carbazole cation |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters would include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent system, such as methanol or acetonitrile/water, to a final concentration of approximately 1-10 µM.

-

The solution may be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

-

Data Acquisition:

-

Use an ESI-MS instrument, operating in positive ion mode.

-

Set the capillary voltage, nebulizing gas flow, and drying gas temperature to optimal values for the compound and solvent system.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu) to observe the molecular ion and any adducts.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Thermal Stability Analysis of 3-Carbazol-9-ylpropane-1,2-diol via TGA/DSC

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies for assessing the thermal stability of 3-Carbazol-9-ylpropane-1,2-diol using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this exact molecule is not publicly available, this document synthesizes information from studies on structurally similar carbazole derivatives to present an expected thermal profile and a detailed experimental protocol.

Introduction to Thermal Analysis of Carbazole Derivatives

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds utilized in the development of pharmaceuticals and electronic materials.[1] Their thermal stability is a critical parameter, influencing storage conditions, shelf-life, and processing parameters during manufacturing. Techniques like TGA and DSC are essential for characterizing these properties. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile components. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting and crystallization.

Expected Thermal Profile of this compound

Based on the analysis of various carbazole derivatives, this compound is anticipated to exhibit high thermal stability. The carbazole moiety itself is a rigid and stable aromatic structure.[2] The presence of the propanediol side chain may influence the overall thermal behavior. The hydroxyl groups could participate in intermolecular hydrogen bonding, potentially affecting the melting point and the initial stages of decomposition.

The decomposition of similar carbazole-containing small molecules often occurs at temperatures well above 300°C. For instance, certain pyridinyl-carbazole fragments show a 5% weight loss at temperatures between 361°C and 386°C.[3] The decomposition of this compound is likely to proceed in one or more stages, with the initial mass loss potentially corresponding to the loss of the propanediol side chain, followed by the decomposition of the carbazole core at higher temperatures.

Quantitative Data Summary (Representative)

The following table summarizes representative thermal properties expected for this compound, based on data from analogous carbazole derivatives.

| Parameter | Expected Value/Range | Description | Reference |

| Melting Point (Tm) | 100 - 150 °C | The temperature at which the solid-to-liquid phase transition occurs. This is an endothermic process observed by DSC. | [4] |

| Onset Decomposition Temperature (Tonset) | > 300 °C | The temperature at which significant thermal decomposition begins, typically defined as the temperature of 5% weight loss (Td5) in TGA. | [2][3] |

| Peak Decomposition Temperature (Tpeak) | > 350 °C | The temperature at which the maximum rate of decomposition occurs, identified as the peak of the derivative TGA (DTG) curve. | [5] |

| Residue at 600 °C | < 10% | The percentage of the initial mass remaining at the end of the TGA experiment, indicating the amount of non-volatile char. | [4] |

Experimental Protocols

A detailed methodology for conducting TGA and DSC analyses on this compound is provided below.

4.1. Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG).

-

Calculate the percentage of mass loss at different temperature ranges and the final residual mass.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a sealed aluminum pan. An empty sealed aluminum pan is used as the reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to a temperature below the onset of decomposition (e.g., 250 °C) at a heating rate of 10 °C/min to observe melting and other phase transitions.

-

Hold at the final temperature for 2 minutes.

-

Cool the sample back to 25 °C at a rate of 10 °C/min.

-

A second heating run may be performed to observe the glass transition temperature (Tg) if the material is amorphous after the first heating cycle.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Determine the melting point (Tm) from the peak of the endothermic event.

-

Identify any other thermal events such as crystallization (exothermic) or glass transitions.

-

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the logical workflow for the thermal stability analysis of this compound.

Caption: Workflow for TGA/DSC Thermal Analysis.

Conclusion

The thermal analysis of this compound using TGA and DSC is crucial for understanding its stability and behavior at elevated temperatures. Although direct experimental data is not available, by drawing parallels with other carbazole derivatives, a robust analytical approach can be formulated. The compound is expected to be thermally stable, with decomposition commencing above 300°C. The provided experimental protocols offer a detailed guide for researchers to perform this analysis and generate a comprehensive thermal stability profile, which is essential for its application in drug development and materials science.

References

- 1. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 2. mdpi.com [mdpi.com]

- 3. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Solubility Profile of 3-Carbazol-9-ylpropane-1,2-diol in Organic Solvents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Quantitative solubility data for the specific compound 3-Carbazol-9-ylpropane-1,2-diol was not found in the available literature. This guide provides a summary of the solubility of the parent compound, carbazole, to offer insights into the expected solubility characteristics of its derivatives. A general experimental protocol for determining the solubility of such compounds is also detailed.

Introduction

This compound is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing bioavailability, formulation, and purification processes. Understanding the solubility profile in various organic solvents is essential for process optimization and the selection of appropriate solvent systems. This document provides an overview of the solubility of the parent carbazole moiety and a detailed experimental protocol for determining the solubility of its derivatives.

Core Compound: Carbazole

Carbazole is a tricyclic aromatic compound that is generally characterized by low polarity. Its solubility is influenced by the nature of the solvent, with higher solubility observed in non-polar and some polar aprotic organic solvents compared to aqueous solutions. The solubility of carbazole and its derivatives is also temperature-dependent, typically increasing with a rise in temperature.

Data Presentation: Solubility of Carbazole

The following table summarizes the solubility of the parent compound, carbazole, in various organic solvents. This data can serve as a baseline for estimating the solubility behavior of this compound, although the diol functional group in the latter is expected to increase its polarity and may alter its solubility profile.

| Solvent | Solubility | Notes |

| Acetone | Soluble[1][2] | 1 gram dissolves in 9 mL of acetone.[2] |

| Benzene | Slightly soluble[1][2] | 1 gram dissolves in 120 mL of benzene.[2] |

| Chloroform | Soluble[1] | - |

| Ethanol | Slightly soluble[1][2] | 1 gram dissolves in 135 mL of absolute alcohol.[2] |

| Ether | Slightly soluble[1][2] | 1 gram dissolves in 35 mL of ether.[2] |

| Pyridine | Soluble[1][2] | 1 gram dissolves in 6 mL of pyridine.[2] |

| Quinoline | Soluble[1][2] | 1 gram dissolves in 3 mL of quinoline.[2] |

| Dimethylformamide (DMF) | High solubility[3] | The high solubility is attributed to intermolecular hydrogen bonding.[3] |

| Petroleum Ether | Slightly soluble[1][2] | - |

| Carbon Disulfide | Soluble[1] | - |

| Glacial Acetic Acid | Slightly soluble[1] | - |

Experimental Protocols

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period and then measuring the concentration of the dissolved solute in the supernatant.

Detailed Methodology: Shake-Flask Solubility Determination

-

Preparation of Saturated Solution:

-

An excess amount of the solid compound (e.g., this compound) is added to a known volume of the selected organic solvent in a sealed vial or flask. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

The vials are then placed in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C) to facilitate the dissolution process.

-

The mixture is agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium solubility is achieved.

-

-

Phase Separation:

-

After the equilibration period, the undissolved solid is separated from the saturated solution. This can be achieved by either centrifugation or filtration.

-

Centrifugation: The sample is centrifuged at a high speed to pellet the undissolved solid.

-

Filtration: The sample is passed through a syringe filter (e.g., 0.45 µm or 0.22 µm) to remove any solid particles. It is important to ensure that the filter material is compatible with the organic solvent used and does not adsorb the solute.

-

-

Quantification of Solute Concentration:

-

The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique. For aromatic compounds like carbazole derivatives, UV-Vis spectrophotometry is a common and effective method.

-

A known aliquot of the saturated solution is carefully diluted with the same solvent to bring the absorbance within the linear range of the spectrophotometer.

-

The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for the compound.

-

The concentration is then calculated using a pre-established calibration curve of the compound in the same solvent. The calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations.

-

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by UV-Vis spectrophotometric analysis.

Caption: Workflow for solubility determination using the shake-flask method.

References

An In-depth Technical Guide to the Electrochemical Properties of Carbazole Diol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of carbazole derivatives, with a specific focus on the anticipated characteristics of carbazole diol derivatives. Due to a limited amount of publicly available research specifically on carbazole diols, this guide combines established knowledge of carbazole electrochemistry with the known redox behavior of diol moieties, such as catechol and resorcinol. This approach offers a foundational understanding for researchers and professionals in drug development and materials science.

Carbazole and its derivatives are a significant class of heterocyclic compounds known for their excellent charge transport capabilities, high thermal stability, and unique photophysical properties.[1][2] These characteristics make them valuable in the development of organic light-emitting diodes (OLEDs), solar cells, and sensors.[1] The introduction of diol (dihydroxy) functional groups onto the carbazole scaffold is expected to further enhance their utility, particularly in applications requiring specific redox activity and potential for hydrogen bonding, such as in biosensors and targeted drug delivery systems.

Core Electrochemical Behavior of Carbazole Derivatives

The electrochemical behavior of carbazole derivatives is predominantly characterized by oxidation processes centered on the nitrogen atom of the carbazole ring, leading to the formation of a radical cation.[3] The stability and subsequent reactions of this radical cation are highly dependent on the nature and position of substituents on the carbazole core.

Oxidation and Electropolymerization:

Unsubstituted or N-substituted carbazoles typically undergo a one-electron oxidation to form a radical cation.[3][4] If the 3 and 6 positions of the carbazole ring are unsubstituted, these radical cations can couple to form dimers (bicarbazoles) and subsequently polymers (polycarbazoles).[3] This process of electropolymerization is a key feature of many carbazole derivatives and is widely used to create conductive and electroactive polymer films on electrode surfaces.[5] The resulting polycarbazole films often exhibit interesting electrochromic properties, changing color in response to an applied potential.[6][5][7][8]

The general mechanism for the electropolymerization of carbazole is initiated by the oxidation of the carbazole monomer to a radical cation. Two of these radical cations then couple, typically at the 3 and 6 positions, followed by the loss of two protons to form a neutral dimer. This dimer can be further oxidized, allowing for chain propagation and the formation of a polymer film on the electrode surface.

Influence of Substituents:

Substituents on the carbazole ring have a profound impact on its electrochemical properties. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential.[3] The nature of the substituent also influences the stability of the resulting radical cation and the mechanism of any subsequent reactions. For instance, bulky substituents at the 3 and 6 positions can sterically hinder electropolymerization.[9]

Anticipated Electrochemical Properties of Carbazole Diol Derivatives

While specific experimental data for carbazole diol derivatives are scarce, their electrochemical behavior can be predicted by considering the combined effects of the carbazole core and the diol substituents. The diol group, particularly in the form of catechol (1,2-dihydroxybenzene) or resorcinol (1,3-dihydroxybenzene), is redox-active and can undergo oxidation to form corresponding quinone species.[10][11][12]

The presence of hydroxyl groups, which are electron-donating, is expected to lower the oxidation potential of the carbazole ring. Furthermore, the diol moiety itself will present its own redox waves in the cyclic voltammogram. The exact potentials of these waves will depend on the substitution pattern and the pH of the electrolyte solution, as the oxidation of diols is often a proton-coupled electron transfer process.

The interplay between the carbazole and diol redox processes could lead to complex and interesting electrochemical behavior. For example, the oxidation state of the carbazole core could influence the redox potential of the diol moiety, and vice versa. This could be exploited in the design of novel electrochemical sensors where the binding of an analyte to the diol group could modulate the electrochemical signal of the carbazole.

Quantitative Electrochemical Data for Carbazole Derivatives

The following table summarizes representative electrochemical data for a variety of carbazole derivatives from the literature. This data can serve as a baseline for estimating the properties of carbazole diol derivatives. All potentials are reported versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple unless otherwise noted.

| Compound | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | Method | Reference |

| 9-Phenylcarbazole | +1.10 | - | Cyclic Voltammetry | [3] |

| 3,6-Dibromo-9-phenylcarbazole | +1.29 | - | Cyclic Voltammetry | [3] |

| N-Ethylcarbazole | +0.66 | - | Cyclic Voltammetry | [13] |

| 2-(N-hexylcarbazol-3'-yl)-4-formylpyridine | +0.55, +0.84 | -1.86 | Cyclic Voltammetry | [14] |

| 2-(N-hexylcarbazol-3'-yl)-5-formylpyridine | +0.71, +0.99 | -1.93 | Cyclic Voltammetry | [14] |

Experimental Protocols

The primary technique for investigating the electrochemical properties of carbazole derivatives is cyclic voltammetry (CV).

Typical Experimental Setup for Cyclic Voltammetry of Carbazole Derivatives:

-

Electrochemical Cell: A standard three-electrode cell is used.

-

Working Electrode: Glassy carbon, platinum, or gold electrodes are commonly employed.[15] For electropolymerization studies, indium tin oxide (ITO) coated glass can be used as a transparent working electrode, allowing for simultaneous spectroelectrochemical measurements.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is typically used. Potentials are often reported against the Fc/Fc⁺ couple by measuring its potential under the same experimental conditions.

-

Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

-

Solvent and Electrolyte: A non-aqueous solvent such as acetonitrile or dichloromethane is generally used, containing a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) at a concentration of approximately 0.1 M.

-

Procedure:

-

The solution of the carbazole derivative in the electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

-

The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

-

The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

Potential Applications in Drug Development and Research

The unique electrochemical properties of carbazole diol derivatives position them as promising candidates for various applications in the biomedical field:

-

Electrochemical Biosensors: The diol moiety can act as a recognition element for specific biomolecules through hydrogen bonding or covalent interactions. The binding event could trigger a change in the electrochemical signal of the carbazole core, enabling sensitive and selective detection.

-

Redox-Responsive Drug Delivery: A carbazole diol-based carrier could be designed to release a therapeutic agent upon a specific redox trigger in the biological environment.

-

Antioxidant and Pro-oxidant Studies: The diol functionality is known to exhibit both antioxidant and pro-oxidant properties depending on the surrounding chemical environment.[16] Carbazole diol derivatives could serve as model compounds to study these mechanisms and to develop new therapeutic agents that can modulate oxidative stress.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles | Semantic Scholar [semanticscholar.org]

- 8. Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Catechol and hydroquinone have different redox properties responsible for their differential DNA-damaging ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Highly Selective and Sensitive Carbazole Derivative F<sup>-</sup> Fluorescence-enhanced Probe [journal-n.scnu.edu.cn]

- 14. iieta.org [iieta.org]

- 15. researchgate.net [researchgate.net]

- 16. Pro- and Anti-oxidant Properties of Redox-Active Catechol-Chitosan Films - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-(9H-Carbazol-9-yl)-1,2-propanediol (CAS Number: 25557-79-3)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information

3-(9H-Carbazol-9-yl)-1,2-propanediol is a heterocyclic compound featuring a carbazole moiety linked to a propanediol chain. Carbazoles are a significant class of nitrogen-containing heterocycles known for their diverse biological activities, making their derivatives subjects of interest in medicinal chemistry and drug discovery.[1][2] This compound's structure suggests potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its relation to intermediates in the synthesis of drugs like Carvedilol underscores its relevance in pharmaceutical research and development.[3]

Chemical and Physical Properties

While specific experimental data for 3-(9H-Carbazol-9-yl)-1,2-propanediol is limited in publicly available literature, the properties of its core components, carbazole and 1,2-propanediol, provide a foundational understanding. The data for the closely related compound, 3-(9H-carbazol-9-yl)propan-1-ol, offers further insight into its expected characteristics.

| Property | Value | Source |

| Chemical Name | 3-(9H-Carbazol-9-yl)-1,2-propanediol | N/A |

| CAS Number | 25557-79-3 | N/A |

| Molecular Formula | C₁₅H₁₅NO₂ | N/A |

| Molecular Weight | 241.29 g/mol | N/A |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and chloroform.[4] | Inferred |

Synthesis and Experimental Protocols

A specific synthesis protocol for 3-(9H-Carbazol-9-yl)-1,2-propanediol is not explicitly detailed in the reviewed literature. However, a reliable synthesis method can be adapted from the protocol for the closely related compound, 3-(9H-Carbazol-9-yl)propan-1-ol.[4] The key difference would be the starting material, substituting 3-bromo-1-propanol with a suitable three-carbon electrophile containing two hydroxyl groups, such as 3-bromo-1,2-propanediol or glycidol.

Proposed Synthesis of 3-(9H-Carbazol-9-yl)-1,2-propanediol

This proposed protocol is based on the N-alkylation of carbazole.

Materials:

-

Carbazole

-

Sodium hydride (NaH)

-

Dry Tetrahydrofuran (THF)

-

3-bromo-1,2-propanediol (or Glycidol)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Deionized water

-

Nitrogen gas

Equipment:

-

Three-neck round-bottomed flask

-

Magnetic stirrer

-

Syringe

-

Rotary evaporator

-

Column chromatography setup

-

Standard glassware

Procedure:

-

In a three-neck round-bottomed flask equipped with a magnetic stirrer, add carbazole and sodium hydride to dry THF.

-

Purge the flask with dry nitrogen gas, seal it, and place it in a salt-ice bath to cool to approximately -15 °C.

-

Allow the reaction mixture to stir for 1 hour at this temperature to facilitate the deprotonation of carbazole.

-

Slowly add 3-bromo-1,2-propanediol (or glycidol) to the reaction mixture via a syringe.

-

Allow the reaction to proceed for 12 hours at ambient temperature.

-

Quench the reaction by carefully adding water to decompose any excess sodium hydride.

-

Remove the THF using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash with water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure 3-(9H-Carbazol-9-yl)-1,2-propanediol.

Workflow for the Proposed Synthesis:

Biological Activity and Potential Applications

-

Anticancer: Many carbazole derivatives exhibit cytotoxic effects against various cancer cell lines.[1]

-

Antimicrobial: N-substituted carbazoles have shown potent antibacterial and antifungal activities.[5]

-

Neuroprotective: Certain carbazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[6]

-

Anti-inflammatory: Natural and synthetic carbazoles have been shown to possess anti-inflammatory properties.[7]

Given that 3-(9H-Carbazol-4-yloxy)propane-1,2-diol is a known intermediate in the synthesis of Carvedilol, a non-selective beta-adrenergic blocker, it is plausible that 3-(9H-Carbazol-9-yl)-1,2-propanediol could serve as a precursor or be investigated for similar cardiovascular activities.[3]

Potential Mechanism of Action and Signaling Pathways

The biological activities of carbazole derivatives are often attributed to their ability to interact with various biological targets. For instance, some carbazole compounds are known to inhibit enzymes or interact with receptors involved in cell signaling pathways.

A potential, though speculative, mechanism of action for carbazole derivatives in an inflammatory context could involve the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Hypothetical Signaling Pathway Inhibition by a Carbazole Derivative:

Safety and Handling

No specific safety data sheet (SDS) is available for 3-(9H-Carbazol-9-yl)-1,2-propanediol. Therefore, it should be handled with the care appropriate for a novel chemical compound. General laboratory safety practices should be strictly followed. The safety profile of 1,2-propanediol, a component of the molecule, suggests low toxicity. However, the carbazole moiety may present different toxicological properties.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-(9H-Carbazol-9-yl)-1,2-propanediol is a carbazole derivative with potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is limited, its structural relationship to other biologically active carbazoles and pharmaceutical intermediates suggests it is a compound of interest for further investigation. The provided synthesis protocol and general information on the biological activities of carbazoles can serve as a foundation for future research into the specific properties and applications of this molecule. As with any novel chemical, it should be handled with appropriate caution until a comprehensive toxicological profile is established.

References

- 1. echemcom.com [echemcom.com]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. 3-(9H-Carbazol-4-yloxy)propane-1,2-diol | LGC Standards [lgcstandards.com]

- 4. 3-(9H-Carbazol-9-yl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

Theoretical Modeling of 3-Carbazol-9-ylpropane-1,2-diol Electronic Structure: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to model the electronic structure of 3-Carbazol-9-ylpropane-1,2-diol. Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their desirable electronic, photophysical, and charge-transport properties.[1][2] These characteristics make them promising candidates for applications in photoelectrical materials, dyes, and medicinal chemistry, including antitumor and antimicrobial agents.[1][2] The introduction of a propane-1,2-diol substituent to the carbazole core at the 9-position is anticipated to modulate its electronic properties, solubility, and potential for intermolecular interactions, making it a molecule of interest for various scientific and pharmaceutical applications.

This document outlines the prevalent computational approaches for elucidating the electronic characteristics of such molecules, details the expected nature of their molecular orbitals and electronic transitions, and presents a standardized workflow for theoretical analysis.

Core Concepts in Theoretical Modeling

The electronic structure of carbazole derivatives is predominantly investigated using quantum chemical calculations, with Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) being the most common and effective methods.[1][3][4][5] These computational tools allow for the prediction of molecular geometries, electronic properties, and spectroscopic behavior.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For carbazole derivatives, DFT is employed to:

-

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

-

Calculate Molecular Orbital Energies: Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation.

-

Determine Electron Density Distribution: Visualize the distribution of electrons within the molecule, providing insights into reactive sites and intermolecular interactions.

A variety of functionals and basis sets are available within the DFT framework. For carbazole systems, hybrid functionals such as B3LYP and CAM-B3LYP have been shown to provide results that are in good agreement with experimental data.[1][4][5] The choice of basis set, such as 6-31G* or cc-pVDZ, also influences the accuracy of the calculations.[1][4][5]

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. This method is crucial for:

-

Predicting UV-Vis Absorption Spectra: Calculating the energies of electronic transitions from the ground state to various excited states.

-

Determining Oscillator Strengths: Quantifying the probability of a particular electronic transition occurring.

-

Analyzing Charge Transfer Characteristics: Investigating the movement of electron density upon photoexcitation.

Expected Electronic Structure of this compound

The electronic properties of this compound are primarily governed by the π-conjugated system of the carbazole ring. The propane-1,2-diol substituent at the N-9 position is not directly conjugated with the carbazole core but can influence the electronic structure through inductive effects and by altering the molecule's conformation and intermolecular interactions.

Molecular Orbitals

-

HOMO: The highest occupied molecular orbital is expected to be localized on the electron-rich carbazole ring system. The specific distribution will likely involve significant contributions from the nitrogen atom and the fused benzene rings.

-

LUMO: The lowest unoccupied molecular orbital will also be primarily distributed over the carbazole moiety.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels is a key determinant of the molecule's electronic and optical properties. For carbazole derivatives, this gap typically falls in the range that allows for absorption in the UV region.

Computational Workflow

A typical theoretical investigation of the electronic structure of this compound would follow the workflow illustrated below.

Caption: A generalized workflow for the theoretical modeling of the electronic structure of organic molecules.

Hypothetical Data Summary

The following tables summarize the kind of quantitative data that would be generated from a computational study of this compound. The values presented are hypothetical and based on typical results for similar carbazole derivatives.

Table 1: Calculated Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.9 |

| HOMO-LUMO Gap | 3.9 |

Table 2: Calculated Electronic Transitions (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 -> S1 | 340 | 0.15 | HOMO -> LUMO |

| S0 -> S2 | 325 | 0.08 | HOMO-1 -> LUMO |

| S0 -> S3 | 295 | 0.25 | HOMO -> LUMO+1 |

Molecular Structure and Key Features

The diagram below illustrates the general structure of this compound, highlighting the key functional components.

Caption: Key components of the this compound molecular structure.

Experimental Protocols: A General Framework

While this guide focuses on theoretical modeling, the validation of computational results relies on experimental data. The primary experimental techniques used to characterize the electronic structure of molecules like this compound are UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy

-

Objective: To measure the absorption of light by the molecule as a function of wavelength.

-

Methodology:

-

A solution of this compound is prepared in a suitable solvent (e.g., ethanol, THF).

-

The concentration is adjusted to ensure the absorbance is within the linear range of the spectrophotometer (typically below 1.0).

-

The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λmax) is determined.

-

Fluorescence Spectroscopy

-

Objective: To measure the emission of light from the molecule after it has been electronically excited.

-

Methodology:

-

A dilute solution of the compound is prepared in an appropriate solvent.

-

The sample is excited at a wavelength corresponding to an absorption band (often λmax).

-

The emission spectrum is recorded at a 90-degree angle to the excitation beam.

-

The wavelength of maximum emission and the fluorescence quantum yield can be determined.

-

Conclusion

The theoretical modeling of this compound's electronic structure, primarily through DFT and TD-DFT calculations, provides invaluable insights into its properties and potential applications. By predicting molecular orbital energies, electronic transitions, and spectroscopic behavior, these computational methods guide experimental research and accelerate the discovery and development of new materials and therapeutic agents. The workflow and methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the electronic landscape of this and other promising carbazole derivatives.

References

- 1. scholarena.com [scholarena.com]

- 2. Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Analysis of Substitution Effects on the Electronic Properties of the Carbazole Derivatives | Scientific.Net [scientific.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Notes and Protocols for 3-Carbazol-9-ylpropane-1,2-diol in Organic Electronics

Disclaimer: Direct applications of 3-Carbazol-9-ylpropane-1,2-diol in organic electronics are not extensively documented in publicly available literature. The following application notes and protocols are based on the established roles of analogous carbazole derivatives and provide a prospective guide for researchers. The quantitative data presented is for a closely related compound, 3-(9H-Carbazol-9-yl)propanoic acid (9CPA), to illustrate potential performance benchmarks.

Introduction

Carbazole and its derivatives are cornerstone materials in the field of organic electronics, renowned for their excellent hole-transporting properties, high thermal stability, and tunable electronic structure.[1][2] The carbazole moiety serves as a robust electron-donating core, making it an ideal building block for hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1] The introduction of a propane-1,2-diol functional group at the N-9 position of the carbazole core, creating this compound, is anticipated to offer several advantages:

-

Improved Solubility: The polar diol group can enhance solubility in a wider range of organic solvents, facilitating solution-based device fabrication processes.

-

Surface Anchoring: The hydroxyl groups can form hydrogen bonds with the surface of underlying device layers (e.g., transparent conductive oxides or perovskite films), potentially improving interfacial contact, promoting self-assembly, and enhancing device stability.[3]

-

Morphological Stability: The potential for intermolecular hydrogen bonding may contribute to the formation of stable amorphous films, which is crucial for long-term device performance.

These attributes make this compound a promising candidate for use as a hole-transporting material or as a self-assembled monolayer (SAM) to modify electrode work functions and improve charge injection/extraction efficiency.

Potential Applications and Performance of an Analogous Compound

While specific device data for this compound is not available, we can infer its potential from closely related carbazole derivatives used in similar applications. 3-(9H-Carbazol-9-yl)propanoic acid (9CPA), which features a carboxylic acid anchor group instead of a diol, has been successfully employed as a hole-selective layer in perovskite solar cells.[3]

Table 1: Device Performance of a Perovskite Solar Cell using the Analogous Compound 9CPA as a Hole-Selective Layer

| Device Configuration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Reference |

| Sn-Pb Perovskite Solar Cell with 9CPA SAM | 22.1% | 0.89 V | [3] |

Data presented for the analogous compound 3-(9H-Carbazol-9-yl)propanoic acid (9CPA) for illustrative purposes.

Experimental Protocols

The following protocols are proposed based on established synthetic methods for similar carbazole derivatives and general procedures for device fabrication.

3.1. Proposed Synthesis of this compound

This proposed synthesis is adapted from the procedure for 3-(9H-Carbazol-9-yl)propan-1-ol.[4][5] It involves the N-alkylation of carbazole using a suitable 3-carbon synthon containing the diol functionality. Direct alkylation with 3-bromo-1,2-propanediol can be challenging due to the low reactivity and potential side reactions of the hydroxyl groups. A more reliable approach involves using a protected diol or an epoxide, such as glycidol or its derivatives.

Protocol:

-

Preparation of Carbazole Anion: In a three-neck round-bottom flask purged with dry nitrogen, dissolve carbazole (1 eq.) in dry N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise with stirring. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the carbazole anion.

-

Alkylation Reaction: To the solution of the carbazole anion, add 2,2-dimethyl-1,3-dioxolane-4-methanol tosylate (1.1 eq.) or a similar protected 3-carbon electrophile. Heat the reaction mixture to 80 °C and stir overnight.

-

Deprotection and Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Acidify the solution with 1 M HCl to hydrolyze the acetal protecting group. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

3.2. Fabrication of a Perovskite Solar Cell with a Carbazole-based SAM

This protocol describes the integration of a carbazole derivative with an anchoring group as a self-assembled monolayer (SAM) hole transport layer, based on the procedure for 9CPA.[3]

Protocol:

-

Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

-

SAM Deposition: Prepare a dilute solution of this compound (e.g., 0.5 mg/mL) in a suitable solvent like isopropanol or ethanol. Spin-coat the solution onto the cleaned FTO substrate at 3000 rpm for 30 seconds.

-

Annealing: Anneal the substrate with the SAM layer at 100 °C for 10 minutes on a hotplate.

-

Perovskite Layer Deposition: Deposit the desired perovskite precursor solution (e.g., a mixed tin-lead halide formulation) onto the SAM-coated substrate via spin-coating in a nitrogen-filled glovebox. Follow this with the deposition of an anti-solvent and subsequent thermal annealing to form the crystalline perovskite film.

-

Electron Transport and Electrode Layers: Sequentially deposit the electron transport layer (e.g., C60), a buffer layer (e.g., BCP), and the top metal electrode (e.g., copper or gold) via thermal evaporation.

Caption: Workflow for fabricating a p-i-n perovskite solar cell.

Device Architecture and Charge Transport Mechanism

In both OLEDs and inverted (p-i-n) PSCs, the primary role of a carbazole-based HTL is to facilitate the efficient transport of holes from the anode (or the photoactive layer in PSCs) towards the emissive layer (in OLEDs) or the external circuit.

Caption: General architecture of an Organic Light-Emitting Diode (OLED).

The diol group in this compound would be expected to improve the interface between the HTL and the adjacent layers. For hole transport to be efficient, the Highest Occupied Molecular Orbital (HOMO) energy level of the HTL must be well-aligned with the work function of the anode and the HOMO level of the subsequent layer.

Caption: Logical relationship of key properties for a hole transport material.

Conclusion

While this compound remains a novel material without established performance data in organic electronics, its molecular structure is highly promising. The combination of a proven hole-transporting carbazole core with a polar, surface-active diol functional group presents a compelling design for developing next-generation hole transport layers and interfacial materials. The protocols and conceptual frameworks provided herein offer a starting point for researchers to synthesize, characterize, and integrate this material into OLEDs and perovskite solar cells, with the potential to enhance device efficiency, stability, and processability.

References

Application Notes and Protocols for 3-Carbazol-9-ylpropane-1,2-diol as a Precursor for Hole-Transporting Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 3-Carbazol-9-ylpropane-1,2-diol as a versatile precursor for the development of advanced hole-transporting materials (HTMs). The protocols outlined below offer detailed, step-by-step methodologies for the synthesis of the precursor and its subsequent functionalization into high-performance HTMs for applications in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Introduction

Carbazole-based derivatives are a prominent class of organic semiconductors known for their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics.[1][2] The functionalization of the carbazole core allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices.[2]

The introduction of a propane-1,2-diol moiety at the 9-position of the carbazole ring provides a versatile handle for further chemical modifications. The two hydroxyl groups can be readily functionalized, for instance, through esterification or etherification, to attach other charge-transporting motifs, such as triphenylamine (TPA), or to create cross-linkable HTMs.[3][4][5] This modular approach allows for the systematic engineering of HTM properties to optimize device performance.

Synthesis of the Precursor: this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available carbazole. The first step involves the N-alkylation of carbazole with an allyl halide to form 9-allyl-9H-carbazole. The subsequent step is the dihydroxylation of the allyl group to yield the desired diol.

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of 9-Allyl-9H-carbazole

This protocol describes the N-alkylation of carbazole with allyl bromide.

Materials:

-

Carbazole

-

Allyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if using K2CO3/Acetone)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup (using NaH in DMF):

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add carbazole (1 equivalent).

-

Add anhydrous DMF to dissolve the carbazole.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C.

-

Slowly add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Reaction Setup (using K2CO3 in Acetone):

-

In a round-bottom flask, dissolve carbazole (1 equivalent) in acetone.

-

Add potassium carbonate (3 equivalents) and a catalytic amount of potassium iodide (optional).

-

Add allyl bromide (1.5 equivalents) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux, stirring vigorously for 12-24 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction mixture by slowly adding deionized water.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain 9-allyl-9H-carbazole as a white solid.

-

Protocol 2: Synthesis of this compound

This protocol details the dihydroxylation of 9-allyl-9H-carbazole.

Materials:

-

9-Allyl-9H-carbazole

-

Osmium tetroxide (OsO4) solution (e.g., 4% in water) or Potassium permanganate (KMnO4)

-

N-Methylmorpholine N-oxide (NMO) (if using OsO4)

-

Acetone and water (as solvent)

-

Sodium sulfite or Sodium bisulfite solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure (Upjohn Dihydroxylation): [6]

-

Reaction Setup:

-

In a round-bottom flask, dissolve 9-allyl-9H-carbazole (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Add N-Methylmorpholine N-oxide (NMO) (1.5 equivalents) to the solution and stir until dissolved.

-

To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.02-0.05 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 4-12 hours. The solution will typically turn dark brown or black.

-

-

Work-up and Purification:

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite and stir for 30 minutes.

-

Remove the acetone using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate or DCM/methanol gradient to afford this compound as a white or off-white solid.

-

Functionalization of this compound into Hole-Transporting Materials

The diol precursor can be functionalized to create a variety of HTMs. A common strategy is to attach well-known hole-transporting moieties, such as triphenylamine (TPA) derivatives, to the hydroxyl groups via ester or ether linkages.

Caption: Functionalization of the diol precursor into HTMs.

Protocol 3: Synthesis of a Di-ester Functionalized HTM

This protocol describes the esterification of this compound with a carboxylic acid-functionalized hole-transporting molecule, for example, 4-(diphenylamino)benzoic acid.

Materials:

-

This compound

-

4-(Diphenylamino)benzoic acid (or other HTM-carboxylic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure (DCC/DMAP Coupling): [7][8]

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and 4-(diphenylamino)benzoic acid (2.2 equivalents) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.2 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (2.5 equivalents) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate (dicyclohexylurea) will form.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Monitor the reaction by TLC.

-

After completion, filter off the dicyclohexylurea precipitate and wash it with DCM.

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final di-ester HTM.

-

Characterization and Performance Data

The synthesized HTMs should be thoroughly characterized to determine their physical and electronic properties. Below are key characterization techniques and a table summarizing expected performance metrics for carbazole-based HTMs with similar linking chemistries.

Key Characterization Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.

-

Mass Spectrometry (MS): To verify the molecular weight of the products.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the HTMs. A high decomposition temperature (Td) is crucial for device longevity.[9]

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is an indicator of the morphological stability of the amorphous film.[9]

-

UV-Visible (UV-Vis) Spectroscopy: To determine the optical absorption properties and estimate the optical bandgap.

-

Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are critical for energy level alignment with the perovskite absorber and the electrode.

-

Space-Charge Limited Current (SCLC) Measurements: To determine the hole mobility of the HTM.

Performance Data of Related Carbazole-Based HTMs

The following table summarizes typical performance data for high-efficiency carbazole-based HTMs reported in the literature, which can serve as a benchmark for materials derived from this compound.

| HTM Reference | HOMO (eV) | LUMO (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | PCE of PSC (%) | Reference |

| Spiro-OMeTAD (benchmark) | -5.1 to -5.2 | -2.0 to -2.2 | ~2 x 10⁻⁴ | >20% | [10] |

| V1205 (cross-linkable carbazole) | -5.31 | -2.01 | - | 16.9% | [3] |

| C202 (indolo[3,2-b]carbazole) | -5.21 | -2.05 | 4.1 x 10⁻⁴ | 17.7% (dopant-free) | [11] |

| LD29 (star-shaped carbazole) | -5.24 | -2.08 | 1.72 x 10⁻⁵ | >18% (doped) | [1] |

| PEDN (naphthalene-based) | -5.32 | -2.41 | >10⁻⁴ | 18.61% | [3] |

Application in Perovskite Solar Cells

The newly synthesized HTMs can be incorporated into perovskite solar cells to evaluate their performance.

Caption: Workflow for perovskite solar cell fabrication and testing.

Protocol 4: Fabrication and Characterization of Perovskite Solar Cells

This is a general protocol for fabricating a standard n-i-p mesoporous perovskite solar cell.

Materials and Equipment:

-

Patterned FTO-coated glass substrates

-

Compact and mesoporous TiO2 paste

-

Perovskite precursor solution (e.g., mixed-cation lead halide)

-

Synthesized HTM

-

Chlorobenzene or other suitable solvent for HTM

-

Additives (e.g., Li-TFSI, tBP) - optional

-

Gold or Silver for thermal evaporation

-

Spin-coater

-

Hotplate

-

Solar simulator (AM 1.5G)

-

Potentiostat for J-V measurements

-

EQE measurement system

Procedure:

-

Substrate Preparation: Clean the FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen stream and treat with UV-Ozone for 15 minutes.

-

ETL Deposition: Deposit a compact TiO2 layer by spray pyrolysis or spin-coating, followed by sintering. Then, spin-coat a mesoporous TiO2 layer and sinter at high temperature.

-

Perovskite Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the mesoporous TiO2 layer. Use an anti-solvent dripping method during spinning to induce crystallization. Anneal the film on a hotplate.

-

HTL Deposition: Prepare a solution of the synthesized HTM in chlorobenzene (e.g., 20-40 mg/mL). If doping is required, add Li-TFSI and tBP to the solution. Spin-coat the HTM solution onto the perovskite layer and allow it to dry.

-

Electrode Deposition: Transfer the device to a thermal evaporator and deposit the metal back contact (e.g., 80-100 nm of gold or silver) through a shadow mask.

-

Characterization:

-

Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G sunlight (100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

-

Measure the external quantum efficiency (EQE) to assess the spectral response of the device.

-

Conduct stability tests by monitoring the device performance over time under controlled conditions of light, heat, and humidity.

-

Conclusion

This compound is a promising and versatile precursor for the synthesis of novel hole-transporting materials. The diol functionality provides a convenient point for chemical modification, allowing for the straightforward attachment of various hole-transporting moieties through stable linkages. The protocols provided herein offer a solid foundation for the synthesis, functionalization, and evaluation of these new materials in high-performance optoelectronic devices. The modular design approach enabled by this precursor allows for systematic structure-property relationship studies, paving the way for the rational design of next-generation HTMs with improved efficiency, stability, and processability.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbazole synthesis [organic-chemistry.org]

- 3. Improving the performance of perovskite solar cells by extending π-conjugation system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. research-hub.nrel.gov [research-hub.nrel.gov]

- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Polymers from 3-Carbazol-9-ylpropane-1,2-diol Monomer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of polymers derived from the 3-Carbazol-9-ylpropane-1,2-diol monomer. The protocols outlined below are based on established principles of polymer chemistry, drawing parallels from the synthesis of related carbazole-containing polymers.

Introduction

Carbazole-based polymers are a significant class of materials renowned for their excellent charge transport capabilities, photoconductivity, and electrochromic properties.[1] Their inherent chemical and environmental stability makes them prime candidates for a wide array of applications, including photovoltaic devices, electrochromic displays, organic transistors, and biomedical sensors.[1] The functionalization of carbazole monomers is a key strategy to enhance solubility and tailor the electrical and optical properties of the resulting polymers.[1] The monomer, this compound, offers a unique combination of the photoactive carbazole moiety with a reactive diol functionality, opening avenues for the synthesis of novel polymers with potentially interesting properties for drug delivery, bio-sensing, and advanced materials.

Synthesis of Polymers

The diol functionality of the this compound monomer suggests that polycondensation is a suitable polymerization method. This involves reacting the diol with a comonomer containing two functional groups that can react with hydroxyl groups, such as a diacid, diacyl chloride, or diisocyanate, to form polyester, polyether, or polyurethane linkages, respectively. Another potential route is through oxidative polymerization, a common method for polymerizing carbazole derivatives.[2]

Protocol 1: Polycondensation with a Diacyl Chloride to form a Polyester

This protocol describes the synthesis of a polyester by reacting this compound with a diacyl chloride, for example, adipoyl chloride.

Materials:

-

This compound

-

Adipoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanol

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (Schlenk line, round-bottom flasks, dropping funnel, condenser)

Experimental Procedure:

-

Monomer Preparation: In a flame-dried two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Reaction Setup: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Comonomer: Dissolve adipoyl chloride (1 equivalent) in anhydrous DCM in a dropping funnel and add it dropwise to the monomer solution over 30 minutes.

-

Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

-

Polymer Precipitation and Purification: Pour the reaction mixture into a large excess of cold methanol to precipitate the polymer. Filter the solid polymer, wash it thoroughly with methanol to remove unreacted monomers and oligomers, and dry it under vacuum at 40 °C for 24 hours.

Table 1: Example Reaction Parameters for Polycondensation

| Parameter | Value |

| Monomer Concentration | 0.1 M in DCM |

| Comonomer | Adipoyl Chloride (1 eq.) |

| Catalyst/Base | Triethylamine (2.2 eq.) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 24 hours |

| Precipitation Solvent | Methanol |

| Expected Polymer Type | Polyester |

Protocol 2: Oxidative Polymerization

This protocol outlines the chemical oxidative polymerization of the carbazole moiety, which typically occurs at the 3 and 6 positions.[1][2]

Materials:

-

This compound

-

Anhydrous Chloroform

-

Ferric chloride (FeCl₃) as an oxidizing agent[3]

-

Methanol

-

Ammonia solution

-

Nitrogen gas supply

-